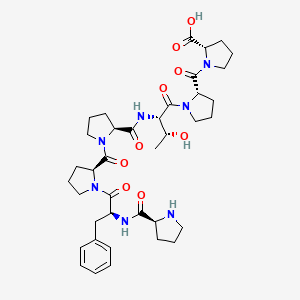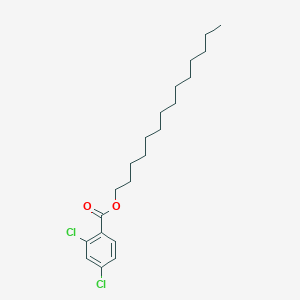![molecular formula C18H21NO2S B12520902 (2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine CAS No. 667876-44-0](/img/structure/B12520902.png)
(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is a complex organic compound characterized by its morpholine ring and a sulfanyl-phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine typically involves multi-step organic reactions. One common method includes the reaction of a morpholine derivative with a sulfanyl-phenylmethyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biology, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific proteins and enzymes makes it valuable for research in cellular biology and biochemistry.
Medicine
In medicine, (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine has potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development in treating diseases such as cancer and infections.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[®-(2-hydroxyphenyl)sulfanyl-phenylmethyl]morpholine
- (2R)-2-[®-(2-chlorophenyl)sulfanyl-phenylmethyl]morpholine
- (2R)-2-[®-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine
Uniqueness
(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it distinct from its analogs.
Properties
CAS No. |
667876-44-0 |
|---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine |
InChI |
InChI=1S/C18H21NO2S/c1-20-15-9-5-6-10-17(15)22-18(14-7-3-2-4-8-14)16-13-19-11-12-21-16/h2-10,16,18-19H,11-13H2,1H3/t16-,18-/m1/s1 |
InChI Key |
VWKLNUPRXXIKKE-SJLPKXTDSA-N |
Isomeric SMILES |
COC1=CC=CC=C1S[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
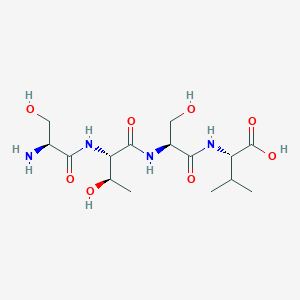


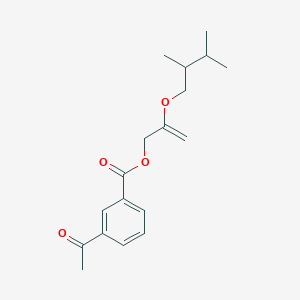
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
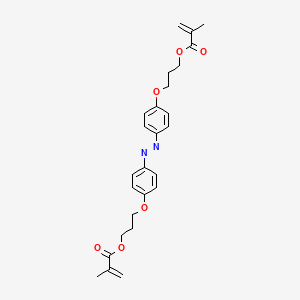
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
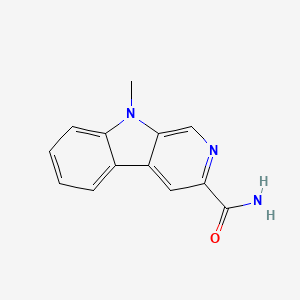
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
